molecular formula C12H15NO4Si B14635765 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- CAS No. 53883-47-9

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl-

Cat. No.: B14635765
CAS No.: 53883-47-9
M. Wt: 265.34 g/mol
InChI Key: NAVDJBGJEHGBBM-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecan-3-one, 1-phenyl- is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and solvent to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include mercury (II) salts and other organosilicon hydrides. The major products formed from these reactions are typically 1-substituted silatranes.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- exerts its effects involves its ability to undergo redox processes. For example, in reactions with mercury (II) salts, it releases hydrogen and metallic mercury . This redox capability is central to its function as a reducing agent in various chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- include:

The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33

Properties

CAS No.

53883-47-9

Molecular Formula

C12H15NO4Si

Molecular Weight

265.34 g/mol

IUPAC Name

1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one

InChI

InChI=1S/C12H15NO4Si/c14-12-10-13-6-8-15-18(17-12,16-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

NAVDJBGJEHGBBM-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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